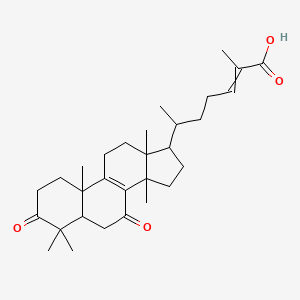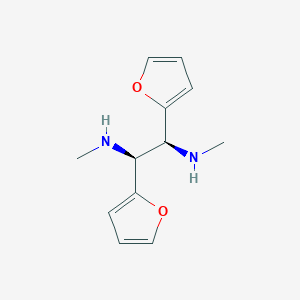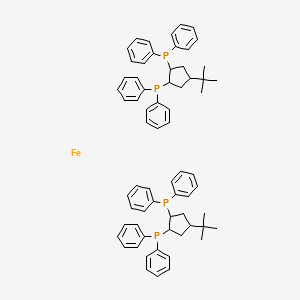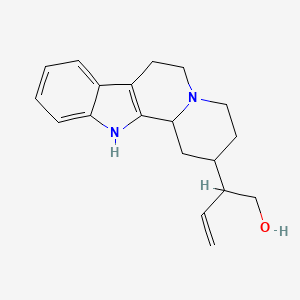
7-Aminoceftriaxone (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminoceftriaxone (sodium) is a derivative of ceftriaxone, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7-aminocephalosporanic acid, a key intermediate, involves the suspension of 7-aminocephalosporanic acid, a triazine ring, and ethylene diamine tetraacetic acid in dimethyl carbonate. A boron trifluoride dimethyl carbonate complex is then added as a catalyst to facilitate the reaction. This method is environmentally friendly and cost-effective, avoiding the use of toxic solvents like acetonitrile .
Industrial Production Methods: The industrial production of 7-aminocephalosporanic acid involves a similar process but on a larger scale. The use of dimethyl carbonate as a solvent and boron trifluoride dimethyl carbonate complex as a catalyst ensures high yield and purity of the final product. This method is preferred due to its safety, low cost, and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Aminoceftriaxone (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Applications De Recherche Scientifique
7-Aminoceftriaxone (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various cephalosporin derivatives.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is used in the treatment of bacterial infections and in the development of new therapeutic agents.
Industry: It is used in the production of antibiotics and other pharmaceutical products
Mécanisme D'action
7-Aminoceftriaxone (sodium) exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing the bacteria to lyse and die. The molecular targets involved in this process include carboxypeptidases, endopeptidases, and transpeptidases .
Comparaison Avec Des Composés Similaires
Ceftriaxone: A third-generation cephalosporin antibiotic with a similar mechanism of action.
Cefotaxime: Another third-generation cephalosporin with broad-spectrum antibacterial activity.
Ceftazidime: A third-generation cephalosporin known for its effectiveness against Pseudomonas aeruginosa.
Uniqueness: 7-Aminoceftriaxone (sodium) is unique due to its specific structural modifications, which enhance its antibacterial activity and stability. It also has a broader spectrum of activity compared to some other cephalosporins, making it a valuable compound in the treatment of various bacterial infections .
Propriétés
Formule moléculaire |
C12H12N5NaO5S2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
sodium;7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1 |
Clé InChI |
PJJRLUBHVGIDHN-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)
![6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid](/img/structure/B13399435.png)
![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)


